molecular formula C10H19NO2S B2553135 tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 1353989-50-0

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2553135
CAS No.: 1353989-50-0
M. Wt: 217.33
InChI Key: FSQKKUYXPMRNJF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol.

Preparation Methods

The synthesis of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and mercaptomethyl reagents under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the mercaptomethyl group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives .

Scientific Research Applications

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity . The compound may also interact with other molecular pathways, influencing various biological processes .

Comparison with Similar Compounds

tert-Butyl 2-(mercaptomethyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a methylcarbamoyl group instead of a mercaptomethyl group.

    tert-Butyl 2-(phenylthio)pyrrolidine-1-carboxylate: This compound has a phenylthio group instead of a mercaptomethyl group.

Properties

IUPAC Name

tert-butyl 2-(sulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(11)7-14/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKUYXPMRNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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